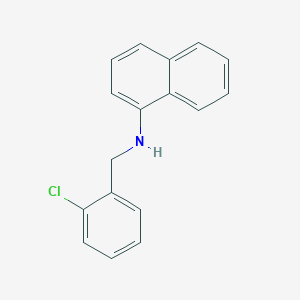

N-(2-Chlorobenzyl)-1-naphthalenamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-Chlorobenzyl)-1-naphthalenamine” is a compound that contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The compound also contains an amine group (-NH2) and a chlorobenzyl group (C6H4CH2Cl). The presence of these functional groups could potentially give this compound interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of “N-(2-Chlorobenzyl)-1-naphthalenamine” would likely be planar due to the conjugated system of the naphthalene ring. The presence of the amine group could potentially allow for hydrogen bonding, and the chlorobenzyl group could introduce some polarity to the molecule .Chemical Reactions Analysis

The amine group in “N-(2-Chlorobenzyl)-1-naphthalenamine” could potentially undergo reactions such as acylation or alkylation. The chlorobenzyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Chlorobenzyl)-1-naphthalenamine” would depend on factors such as its molecular structure and the functional groups present. For example, the presence of the amine and chlorobenzyl groups could potentially affect its solubility, boiling point, melting point, and reactivity .Applications De Recherche Scientifique

Heterocyclic Naphthalimides and Their Medicinal Applications

Naphthalimide compounds, with their aromatic heterocycles, demonstrate extensive potential in medicinal applications. They interact with various biological molecules through noncovalent bonds, leading to a diverse range of potential applications including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory treatments. The structural advantages of naphthalimide derivatives have ushered in a new era of research focusing on their use as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their expanding role in medicinal chemistry (Gong et al., 2016).

Naphthalene Derivatives in Environmental and Analytical Chemistry

Naphthalene and its derivatives, including N-(2-Chlorobenzyl)-1-naphthalenamine, have been subject to environmental studies due to their presence in both indoor and outdoor environments. These studies often focus on the sources, emissions, and potential for exposure to naphthalene, which has been classified as a possible human carcinogen. The critical review by Jia and Batterman (2010) discusses the environmental presence of naphthalene, emphasizing the need for further investigation into its sources and exposure, particularly in indoor environments (Jia & Batterman, 2010).

Advances in Naphthalene Degradation

The degradation of naphthalene, an important polycyclic aromatic hydrocarbon, has significant implications for environmental bioremediation. Research on microbial degradation pathways, particularly in species such as Pseudomonas putida ND6, has advanced our understanding of bioremediation processes. These studies not only shed light on the genetic mechanisms underlying naphthalene degradation but also highlight the potential for enhancing bioremediation strategies to address pollution from naphthalene and its derivatives (Song et al., 2018).

Environmental Health Risks and Mitigation Strategies

The use of naphthalene in consumer products, especially as a moth repellent, poses significant environmental health risks. Sudakin et al. (2011) provide an overview of these risks, focusing on the potential for inhalation exposure in indoor environments. The review discusses the toxicology of naphthalene, identifies high-risk populations, and suggests risk mitigation strategies to protect public health (Sudakin et al., 2011).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]naphthalen-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN/c18-16-10-4-2-7-14(16)12-19-17-11-5-8-13-6-1-3-9-15(13)17/h1-11,19H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYKCTBMCZDZSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NCC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chlorobenzyl)-1-naphthalenamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.